molecular formula C20H22N4OS B5021225 N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide

N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide

Cat. No. B5021225
M. Wt: 366.5 g/mol
InChI Key: ZNASAWVYOMSOCT-UHFFFAOYSA-N
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Description

N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for the development of novel cancer therapies.

Mechanism of Action

N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide targets the Bruton's tyrosine kinase (BTK) pathway, which is critical for the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal impact on other kinases. This specificity reduces the risk of off-target effects and toxicity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also shown promising results in preclinical studies, making it a potential candidate for further development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that have not yet been identified.

Future Directions

There are several future directions for research on N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide. One area of focus is the development of combination therapies that include this compound. It has been shown to enhance the activity of other cancer therapies, and further research could identify optimal combinations. Another area of focus is the identification of biomarkers that can predict response to this compound. This could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 3-(1H-pyrazol-5-yl)aniline with 3-thiophenemethyl chloride to form N-[3-(1H-pyrazol-5-yl)phenyl]-3-thiophenemethylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound.

Scientific Research Applications

N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. This compound has also been shown to enhance the activity of other cancer therapies, such as rituximab and venetoclax.

properties

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-20(16-5-9-24(10-6-16)13-15-7-11-26-14-15)22-18-3-1-2-17(12-18)19-4-8-21-23-19/h1-4,7-8,11-12,14,16H,5-6,9-10,13H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNASAWVYOMSOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=NN3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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